molecular formula C17H18BNO4 B1375440 (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 1020173-39-0

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

カタログ番号: B1375440
CAS番号: 1020173-39-0
分子量: 311.1 g/mol
InChIキー: QXSGRDXULDECTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    Reagent: Boronic acid or boronate ester.

    Reaction Conditions: The protected intermediate is then subjected to borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.

    Substitution: The boronic acid moiety can participate in various substitution reactions, especially in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Boronate esters or boranes.

    Substitution Products: Various substituted tetrahydroisoquinoline derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to the tetrahydroisoquinoline core.

    Bioconjugation: Utilized in the conjugation of biomolecules for drug delivery systems.

Industry:

    Material Science: Employed in the synthesis of advanced materials with specific electronic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves multi-step organic reactions

  • Formation of Tetrahydroisoquinoline Core:

      Starting Material: Phenethylamine derivatives.

      Reaction: Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

作用機序

The mechanism of action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a probe in biochemical assays.

類似化合物との比較

  • (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronate esters
  • (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)borane

Uniqueness:

  • Versatility: The presence of both the tetrahydroisoquinoline core and the boronic acid group makes it versatile for various applications.
  • Reactivity: The boronic acid group provides unique reactivity, particularly in cross-coupling reactions, which is not as prominent in similar compounds without the boronic acid moiety.

生物活性

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The boronic acid functional group is significant for its role in enzyme inhibition, particularly in targeting proteases and other enzymes involved in cancer progression.

1. Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

Recent studies have highlighted the role of isoquinoline derivatives as selective inhibitors of TDP2, an enzyme implicated in DNA damage repair mechanisms. The compound's structural analogues have shown promising results in inhibiting TDP2 with IC50 values in the low micromolar range. For instance, one study reported that the best-performing analogue inhibited recombinant TDP2 with an IC50 of 1.9 µM .

Table 1: Inhibition Data for Isoquinoline Derivatives

Compound IDStructure TypeIC50 (µM)Selectivity for TDP2
43Isoquinoline-1,3-dione1.9High
44C6-substituted analogue13Moderate
64C7-substituted analogue2.2High

These findings suggest that substituents at the C6 or C7 positions are critical for enhancing inhibitory activity against TDP2 while minimizing interaction with homologous enzymes like TDP1.

The mechanism by which this compound inhibits TDP2 involves binding to the active site of the enzyme. The presence of a chelating triad formed by hydroxyl groups has been shown to enhance binding affinity and selectivity . Additionally, structural modifications can lead to variations in efficacy and selectivity.

3. Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound revealed that several analogues exhibited potent cytotoxicity against cancer cell lines at low micromolar concentrations (CC90 = 2.5 – 12 µM) . This suggests potential applications in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

Several case studies have documented the application of tetrahydroisoquinoline derivatives in clinical settings:

  • Case Study 1: A study on a related tetrahydroisoquinoline compound demonstrated significant tumor regression in xenograft models when used in combination with topoisomerase inhibitors .
  • Case Study 2: Clinical trials involving isoquinoline derivatives showed improved outcomes in patients resistant to conventional therapies, indicating their potential as adjunctive treatments .

特性

IUPAC Name

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGRDXULDECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.991 g, 2.52 mmol, 1.00 eq) in THF (10 ml) and H2O (2.5 ml) was added NaIO4 (1.62 g, 7.56 mmol, 3.00 eq). The resulting suspension was stirred at 25° C. for 30 min and then treated with 3M HCl (1.68 ml, 5.04 mmol, 2.0 eq). The mixture was stirred for 2.5 h. The supernatant was decanted away from the solids, rinsing forward with THF. The combined organic phases were washed with brine (2×), dried (MgSO4) and concentrated in vacuo to give crude 2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid (0.640 g, 82% yield) as a foam which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 7.68-7.58 (m, 2H), 7.45-7.29 (m, 6H), 7.17 (m, 1H), 5.13 (s, 2H), 4.62-4.56 (brm, 2H), 3.65 (brs, 2H), 2.86 (t, 2H, J=5.60 Hz); MS (ESI) m/z: 312.0 (M+H+).
[Compound]
Name
NaIO4
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 2
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 3
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 4
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。